carbanide;gold(1+);triphenylphosphanium
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Overview
Description
Carbanide;gold(1+);triphenylphosphanium is a compound that falls under the category of gold carbene complexes. These complexes are characterized by the presence of a gold atom coordinated to a carbon atom, typically in a divalent state.
Preparation Methods
The synthesis of carbanide;gold(1+);triphenylphosphanium typically involves the coordination of a gold(I) precursor with a carbene ligand. One common method involves the reaction of a gold(I) halide with a carbene precursor in the presence of a triphenylphosphine ligand. The reaction conditions often require an inert atmosphere and the use of solvents such as dichloromethane or tetrahydrofuran . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Carbanide;gold(1+);triphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: Reduction reactions can revert gold(III) back to gold(I).
Substitution: Ligand substitution reactions are common, where the triphenylphosphine ligand can be replaced by other ligands.
Cyclopropanation: Gold-catalyzed cyclopropanation reactions using carbenoid precursors.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Major products formed from these reactions include different gold complexes with varying oxidation states and ligand environments .
Scientific Research Applications
Carbanide;gold(1+);triphenylphosphanium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which carbanide;gold(1+);triphenylphosphanium exerts its effects involves the coordination of the gold atom to various molecular targets. In biological systems, the compound targets thioredoxin reductase, leading to the generation of reactive oxygen species and subsequent cell death . In catalytic applications, the gold center facilitates the activation of multiple bonds, enabling various organic transformations .
Comparison with Similar Compounds
Carbanide;gold(1+);triphenylphosphanium can be compared to other gold carbene complexes, such as:
N-heterocyclic carbene gold(I) complexes: These complexes also feature a gold-carbon bond but with different ligand environments.
Gold-stabilized carbocations: Similar in their coordination to gold but differ in their reactivity and applications.
The uniqueness of this compound lies in its specific ligand environment provided by triphenylphosphine, which imparts distinct reactivity and stability compared to other gold carbene complexes .
Properties
Molecular Formula |
C19H19AuP+ |
---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
carbanide;gold(1+);triphenylphosphanium |
InChI |
InChI=1S/C18H15P.CH3.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;1H3;/q;-1;+1/p+1 |
InChI Key |
AIJHVWFIEVTCNT-UHFFFAOYSA-O |
Canonical SMILES |
[CH3-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Au+] |
Origin of Product |
United States |
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